molecular formula C18H22N2O5 B4791805 N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea

Cat. No.: B4791805
M. Wt: 346.4 g/mol
InChI Key: KKCSMUCGWHILJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea, also known as DMPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and is synthesized using a specific method that involves the reaction of 3,5-dimethoxyaniline with 2-(2-methoxyphenoxy)ethyl isocyanate.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling protein that promotes angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and inhibit angiogenesis. This compound has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea for lab experiments is its relatively low toxicity compared to other compounds that exhibit similar therapeutic effects. However, this compound is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of this compound.

Future Directions

There are several potential future directions for the scientific research of N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in various in vitro and in vivo studies. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-22-14-10-13(11-15(12-14)23-2)20-18(21)19-8-9-25-17-7-5-4-6-16(17)24-3/h4-7,10-12H,8-9H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCSMUCGWHILJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.